Cas no 1936373-27-1 ((4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol)

(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- F1907-1060
- 1936373-27-1
- AKOS026706664
- [4-(3-methylthiophen-2-yl)pyrrolidin-3-yl]methanol
- (4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol
- 3-Pyrrolidinemethanol, 4-(3-methyl-2-thienyl)-
- (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol
-
- インチ: 1S/C10H15NOS/c1-7-2-3-13-10(7)9-5-11-4-8(9)6-12/h2-3,8-9,11-12H,4-6H2,1H3
- InChIKey: DXGASMSCPTVZSP-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1C1CNCC1CO
計算された属性
- 精确分子量: 197.08743528g/mol
- 同位素质量: 197.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.5Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.138±0.06 g/cm3(Predicted)
- Boiling Point: 342.3±37.0 °C(Predicted)
- 酸度系数(pKa): 14.93±0.10(Predicted)
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-1060-0.25g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 0.25g |
$430.0 | 2023-09-07 | |
Life Chemicals | F1907-1060-2.5g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 2.5g |
$954.0 | 2023-09-07 | |
TRC | M241056-1g |
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 1g |
$ 680.00 | 2022-06-04 | ||
Life Chemicals | F1907-1060-5g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 5g |
$1431.0 | 2023-09-07 | |
Life Chemicals | F1907-1060-0.5g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 0.5g |
$453.0 | 2023-09-07 | |
TRC | M241056-500mg |
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 500mg |
$ 455.00 | 2022-06-04 | ||
TRC | M241056-100mg |
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1907-1060-1g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 1g |
$477.0 | 2023-09-07 | |
Life Chemicals | F1907-1060-10g |
(4-(3-methylthiophen-2-yl)pyrrolidin-3-yl)methanol |
1936373-27-1 | 95%+ | 10g |
$2003.0 | 2023-09-07 |
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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9. Book reviews
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanolに関する追加情報
Chemical Profile of (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol (CAS No. 1936373-27-1)
(4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol, identified by its CAS number 1936373-27-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrrolidinyl moiety linked to a methylthiophene ring, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of heterocyclic rings in this compound makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The structural framework of (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol consists of a pyrrolidine ring substituted at the 3-position with a methoxy group, which is further connected to a 3-methylthiophene ring at the 4-position. This configuration introduces both aromatic and aliphatic characteristics, potentially influencing its solubility, metabolic stability, and interaction with biological targets. The presence of the thiophene ring adds an additional layer of complexity, as thiophenes are well-known for their role in various pharmacologically active compounds.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic applications. The pyrrolidine scaffold, in particular, has been extensively studied due to its prevalence in bioactive molecules. Compounds containing pyrrolidine moieties often exhibit significant pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities. The incorporation of a methylthiophene group into this scaffold may enhance these properties by introducing additional binding pockets or modulating electronic distributions.
One of the most compelling aspects of (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol is its potential as a building block for more complex drug candidates. The methoxy-substituted pyrrolidine ring can serve as a versatile handle for further functionalization, allowing chemists to explore diverse chemical spaces. This flexibility is particularly valuable in medicinal chemistry, where the ability to modify key structural features can significantly impact biological activity.
Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry. Thiophenes are known for their ability to interact with various biological targets due to their unique electronic properties and aromaticity. For instance, thiophene-based compounds have shown promise in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases. The presence of a methylthiophene ring in (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol suggests that this compound may exhibit similar biological activities or serve as a precursor for such agents.
The synthesis of (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol presents an interesting challenge due to its complex structure. Traditional synthetic approaches may involve multi-step sequences involving cyclization reactions, cross-coupling reactions, and functional group transformations. Advanced techniques such as transition metal-catalyzed reactions could provide efficient routes to this compound while maintaining high selectivity and yield.
In conclusion, (4-(3-Methylthiophen-2-yl)pyrrolidin-3-yl)methanol (CAS No. 1936373-27-1) represents a fascinating compound with potential applications in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one will undoubtedly play a crucial role in the development of novel therapeutic agents.
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